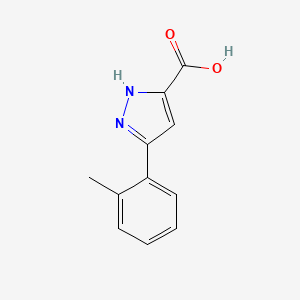

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLFDODDOGJUGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398548 |

Source

|

| Record name | 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890621-41-7 |

Source

|

| Record name | 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and characterization methods for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with a Claisen condensation to form a key β-diketoester intermediate, followed by a cyclocondensation reaction with hydrazine hydrate.

Synthesis Pathway

The synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is proposed to proceed via the following two key steps:

-

Step 1: Claisen Condensation. The initial step involves the crossed Claisen condensation of 2-methylacetophenone with diethyl oxalate. This reaction is typically base-catalyzed, with sodium ethoxide being a common choice, to yield ethyl 2,4-dioxo-4-(2-methylphenyl)butanoate. The absence of α-hydrogens in diethyl oxalate prevents its self-condensation, making it an excellent electrophilic partner for this reaction.

-

Step 2: Cyclocondensation and Hydrolysis. The resulting β-diketoester, ethyl 2,4-dioxo-4-(2-methylphenyl)butanoate, undergoes a cyclocondensation reaction with hydrazine hydrate. This reaction forms the pyrazole ring. The reaction conditions can also facilitate the hydrolysis of the ethyl ester to the final carboxylic acid product.

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents required for the synthesis, along with their relevant physical properties.

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Methylacetophenone | C₉H₁₀O | 134.18 | 214 | 1.026 |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 185 | 1.076 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | - | - |

| Hydrazine Hydrate (55%) | H₆N₂O | 50.06 | - | ~1.03 |

| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 78 | 0.789 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 |

| Hydrochloric Acid | HCl | 36.46 | - | - |

| Acetic Acid | CH₃COOH | 60.05 | 118 | 1.049 |

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(2-methylphenyl)butanoate

This procedure is adapted from general Claisen condensation protocols.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.1 equivalents) in anhydrous ethanol. Alternatively, use a commercially available solution of sodium ethoxide in ethanol.

-

Addition of Reactants: To the cooled sodium ethoxide solution, add a solution of 2-methylacetophenone (1.0 equivalent) in anhydrous ethanol dropwise via the dropping funnel. After the addition is complete, add diethyl oxalate (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, quench the mixture by pouring it into a beaker containing ice-cold dilute hydrochloric acid to neutralize the excess base. An oily layer or a precipitate of the crude product should form.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude ethyl 2,4-dioxo-4-(2-methylphenyl)butanoate. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

This procedure is adapted from general protocols for the synthesis of pyrazole carboxylic acids from β-diketoesters.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude ethyl 2,4-dioxo-4-(2-methylphenyl)butanoate (1.0 equivalent) from Step 1 in glacial acetic acid.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-120 °C) for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. A precipitate of the crude 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.

Characterization

The structural elucidation of the synthesized 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid would be performed using standard spectroscopic techniques. The expected data, based on the proposed structure and data from analogous compounds, are summarized below.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the 2-methylphenyl group (multiplets in the range of δ 7.0-7.8 ppm).- Methyl protons of the 2-methylphenyl group (singlet around δ 2.3-2.5 ppm).- Pyrazole C4-H proton (singlet around δ 6.5-7.0 ppm).- Pyrazole N-H proton (broad singlet, typically δ > 10 ppm).- Carboxylic acid O-H proton (very broad singlet, typically δ > 12 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (δ 160-170 ppm).- Pyrazole ring carbons (signals in the range of δ 100-150 ppm).- Aromatic carbons of the 2-methylphenyl group (signals in the range of δ 125-140 ppm).- Methyl carbon of the 2-methylphenyl group (signal around δ 20-25 ppm). |

| IR (Infrared) Spectroscopy | - Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- N-H stretch from the pyrazole ring (around 3100-3300 cm⁻¹).- C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).- C=N and C=C stretches from the pyrazole and aromatic rings (1400-1600 cm⁻¹). |

| Mass Spectrometry (MS) | - Expected molecular ion peak (M⁺) at m/z = 202.07 for C₁₁H₁₀N₂O₂. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |

Analytical Workflow

The following diagram outlines the logical workflow for the characterization of the synthesized compound.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

| Reagent | Hazard Summary |

| 2-Methylacetophenone | Combustible liquid. May cause skin and eye irritation. |

| Diethyl Oxalate | Harmful if swallowed. Causes serious eye irritation. |

| Sodium Ethoxide | Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water. |

| Hydrazine Hydrate | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer. Very toxic to aquatic life.[1][2][3] |

This guide provides a robust framework for the synthesis and characterization of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. Researchers should adapt and optimize the described protocols based on their laboratory conditions and available analytical instrumentation.

References

An In-Depth Technical Guide to 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid: Synthesis and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and spectroscopic properties of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental data in public databases, this document presents a well-established synthetic protocol and predicted spectroscopic data to support research and development activities involving this compound.

Core Data Summary

The following tables summarize the key physical and predicted spectroscopic data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| CAS Number | 890621-41-7 |

Table 1: Physical Properties of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted values obtained from standard computational chemistry software and databases. Actual experimental values may vary.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | br s | 1H | COOH |

| ~12.5 - 13.5 | br s | 1H | NH |

| ~7.60 | d | 1H | Ar-H |

| ~7.35 | t | 1H | Ar-H |

| ~7.25 | t | 1H | Ar-H |

| ~7.20 | d | 1H | Ar-H |

| ~7.10 | s | 1H | Pyrazole-H4 |

| ~2.40 | s | 3H | CH₃ |

Table 2: Predicted ¹H NMR Data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (in DMSO-d₆)

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~162.0 | C=O |

| ~148.0 | Pyrazole-C5 |

| ~145.0 | Pyrazole-C3 |

| ~136.0 | Ar-C |

| ~131.0 | Ar-C |

| ~130.0 | Ar-C |

| ~129.0 | Ar-C |

| ~126.0 | Ar-C |

| ~125.0 | Ar-C |

| ~108.0 | Pyrazole-C4 |

| ~20.0 | CH₃ |

Table 3: Predicted ¹³C NMR Data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (in DMSO-d₆)

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3200 | Medium | N-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, 1580 | Medium | C=C and C=N stretch (Aromatic and Pyrazole rings) |

| ~1450 | Medium | C-H bend (CH₃) |

| ~1250 | Strong | C-O stretch |

| ~750 | Strong | C-H bend (ortho-disubstituted benzene) |

Table 4: Predicted FT-IR Data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Mass Spectrometry (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 202 | 100 | [M]⁺ |

| 185 | 40 | [M - OH]⁺ |

| 157 | 60 | [M - COOH]⁺ |

| 130 | 30 | [M - COOH - HCN]⁺ |

| 91 | 50 | [C₇H₇]⁺ (tropylium ion) |

Table 5: Predicted Mass Spectrum Fragmentation of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Experimental Protocols

A common and effective method for the synthesis of 3-aryl-1H-pyrazole-5-carboxylic acids involves a cyclocondensation reaction between an arylhydrazine and a suitable β-dicarbonyl compound or its equivalent. The following is a generalized, adaptable protocol for the synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

This synthesis can be conceptualized as a two-step process: the formation of a hydrazone intermediate followed by cyclization and hydrolysis.

Caption: Synthetic workflow for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Detailed Methodology:

-

Step 1: Reaction of 2-Methylphenylhydrazine with Diethyl 2-(ethoxymethylene)malonate.

-

To a solution of 2-methylphenylhydrazine (1.0 eq) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1.05 eq).

-

The reaction mixture is heated at reflux for 4-6 hours.

-

Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure to yield the crude intermediate hydrazone.

-

-

Step 2: Cyclization and Saponification.

-

The crude intermediate from Step 1 is dissolved in a solution of sodium hydroxide (2.5 eq) in a mixture of water and ethanol.

-

The mixture is heated at reflux for 2-4 hours to facilitate both cyclization to the pyrazole ring and saponification of the ester group.

-

-

Step 3: Acidification and Isolation.

-

After cooling the reaction mixture to room temperature, it is acidified to a pH of approximately 2-3 using concentrated hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and then dried under vacuum to afford the final product, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Structural Relationships

The structure of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is composed of three key functional components that dictate its chemical properties and potential reactivity.

Caption: Logical relationship of the structural components.

This guide serves as a foundational resource for researchers working with 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The provided synthetic protocol offers a reliable starting point for its preparation, and the predicted spectroscopic data will aid in the characterization of the synthesized compound. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

Crystal Structure Analysis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. While a specific crystal structure for this exact compound is not publicly available, this document outlines a representative synthesis, a detailed experimental protocol for single-crystal X-ray diffraction, and presents illustrative crystallographic data based on closely related pyrazole derivatives. This guide is intended to serve as a practical resource for researchers engaged in the structural elucidation of novel pyrazole-based compounds.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. The three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state are crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. X-ray crystallography provides definitive insights into these structural features. This guide focuses on the hypothetical crystal structure analysis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a compound of interest for its potential pharmacological applications.

Synthesis

A plausible synthetic route to 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid involves a multi-step process. One common method is the condensation of a β-ketoester with a hydrazine derivative.[1][2]

A potential synthesis could proceed as follows:

-

Claisen Condensation: Reaction of 2'-methylacetophenone with diethyl oxalate in the presence of a base like sodium ethoxide to yield the corresponding 1,3-dicarbonyl intermediate.

-

Knorr Pyrazole Synthesis: Cyclization of the resulting dicarbonyl compound with hydrazine hydrate. This reaction typically yields a mixture of regioisomers.

-

Hydrolysis: Selective hydrolysis of the ester group to the carboxylic acid under basic conditions.

-

Purification and Crystallization: The final product would be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) to obtain single crystals suitable for X-ray diffraction.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid would follow a standard protocol for small molecule single-crystal X-ray diffraction.[3][4][5][6]

3.1. Crystal Selection and Mounting

A suitable single crystal, typically 0.1-0.3 mm in its largest dimension and free of visible defects, is selected under a polarizing microscope. The crystal is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations and radiation damage.

3.2. Data Collection

X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector). A series of diffraction images are recorded as the crystal is rotated through a range of angles.

3.3. Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the atomic positions. This model is subsequently refined using full-matrix least-squares procedures, which minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located in the difference Fourier map and refined isotropically or placed in calculated positions.

Data Presentation: Illustrative Crystallographic Data

The following table summarizes hypothetical crystallographic data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, based on typical values observed for similar pyrazole carboxylic acid derivatives.[7][8][9][10]

| Parameter | Illustrative Value |

| Chemical Formula | C₁₁H₁₀N₂O₂ |

| Formula Weight | 202.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 985.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.365 |

| Absorption Coefficient (mm⁻¹) | 0.095 |

| F(000) | 424 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Reflections Collected | ~8000 |

| Unique Reflections | ~2500 |

| R_int | 0.04 |

| Final R indices [I > 2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

| Goodness-of-fit on F² | 1.05 |

Visualization of Experimental Workflow and Molecular Interactions

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

5.2. Illustrative Molecular Packing and Intermolecular Interactions

The crystal packing of pyrazole carboxylic acids is often dominated by hydrogen bonding interactions, particularly the formation of carboxylic acid dimers.[7][9][11] The following diagram illustrates a hypothetical packing arrangement for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, highlighting potential hydrogen bonding.

Conclusion

While the specific crystal structure of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid has not been reported, this technical guide provides a comprehensive framework for its determination and analysis. The outlined synthesis, detailed experimental protocols for single-crystal X-ray diffraction, and illustrative data serve as a valuable resource for researchers in the field. A thorough understanding of the three-dimensional structure is paramount for the rational design of novel pyrazole-based therapeutic agents, and the methodologies described herein are fundamental to achieving this goal.

References

- 1. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. dl.asminternational.org [dl.asminternational.org]

- 5. books.rsc.org [books.rsc.org]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of extensive experimental data in publicly accessible literature, this document primarily presents predicted properties and general methodologies based on related pyrazole derivatives. The guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its molecular structure, potential synthetic routes, and expected analytical characteristics. Further experimental validation is necessary to confirm the presented data.

Chemical and Physical Properties

The fundamental physicochemical properties of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid are summarized below. It is important to note that much of the quantitative data is based on computational predictions and awaits experimental verification.

Table 1: Physical and Chemical Properties of 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic Acid

| Property | Value | Source/Method |

| IUPAC Name | 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Synonyms | 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid | |

| CAS Number | 1140528-29-5 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Appearance | White crystalline solid (predicted for similar compounds) | [2] |

| Melting Point | No experimental data available. Similar pyrazole carboxylic acids exhibit melting points in the range of 200-240 °C.[2][3] | |

| Boiling Point | 466.2 ± 33.0 °C (Predicted) | |

| Solubility | No experimental data available. Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | |

| pKa | 3.90 ± 0.10 (Predicted) |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the Claisen condensation of 2-methylacetophenone with a suitable oxalate derivative to form a 1,3-diketone intermediate. This intermediate can then be cyclized with hydrazine hydrate to form the pyrazole ring. Subsequent functional group manipulation, if necessary, would lead to the final carboxylic acid.

References

An In-depth Technical Guide on the Solubility and Stability of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of the novel compound, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The successful development of any new chemical entity into a viable pharmaceutical product is contingent on a thorough understanding of its physicochemical properties. Poor solubility can impede absorption and bioavailability, while instability can compromise safety and efficacy. This document outlines detailed experimental protocols for determining kinetic and thermodynamic solubility, pH-solubility profiles, and for conducting forced degradation studies to understand the compound's intrinsic stability. While experimental data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is not yet publicly available, this guide serves as a robust framework for initiating and executing the necessary pre-formulation studies. The methodologies described are based on industry best practices and regulatory expectations.

Introduction

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a structural motif present in numerous biologically active molecules.[1] The presence of both a carboxylic acid group and a methylphenyl substituent suggests that its solubility and stability will be influenced by pH and its crystalline form. The pyrazole ring itself can act as a bioisostere for other aromatic rings, potentially improving physicochemical properties like solubility.[2] A comprehensive evaluation of these characteristics is a critical early step in the drug development process to identify potential challenges and to inform formulation strategies.[3]

This guide details the requisite experimental procedures for a thorough investigation of the solubility and stability of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Solubility Studies

Aqueous solubility is a crucial determinant of a drug's oral bioavailability.[4] Both kinetic and thermodynamic solubility assessments are vital in early drug discovery and development.

Kinetic Solubility

Kinetic solubility assays are high-throughput methods used in the early stages of drug discovery to quickly assess the solubility of compounds.[5][6] These assays measure the concentration of a compound in solution after a short incubation period, following its addition from a concentrated DMSO stock.[7]

2.1.1. Experimental Protocol: Turbidimetric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C).[8]

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is determined as the kinetic solubility.[6]

2.1.2. Data Presentation

The results of the kinetic solubility assay would be summarized as follows:

| Compound | Assay Type | Buffer System | Incubation Time (hours) | Temperature (°C) | Kinetic Solubility (µM) |

| 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | Turbidimetric | PBS (pH 7.4) | 2 | 25 | Data to be generated |

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[9] This is a more accurate representation of a compound's true solubility and is crucial for pre-formulation development.[10] The shake-flask method is the gold standard for this determination.[11]

2.2.1. Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

2.2.2. Data Presentation

The thermodynamic solubility data would be presented in a tabular format:

| Compound | Buffer pH | Temperature (°C) | Equilibration Time (hours) | Analytical Method | Thermodynamic Solubility (µg/mL) |

| 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | 1.2 | 25 | 48 | HPLC-UV | Data to be generated |

| 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | 4.5 | 25 | 48 | HPLC-UV | Data to be generated |

| 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | 6.8 | 25 | 48 | HPLC-UV | Data to be generated |

| 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | 7.4 | 25 | 48 | HPLC-UV | Data to be generated |

pH-Solubility Profile

For an ionizable compound like a carboxylic acid, determining its solubility across a range of pH values is essential.[12][13] This profile helps in understanding its dissolution behavior in the gastrointestinal tract and aids in the selection of appropriate salt forms.

2.3.1. Experimental Protocol

The shake-flask method described in section 2.2.1 is repeated using a series of buffers covering a wide physiological and pharmaceutical pH range (e.g., pH 1 to 10).

2.3.2. Data Presentation

The pH-solubility profile data would be presented in a table and graphically.

| pH | Thermodynamic Solubility (µg/mL) |

| 1.0 | Data to be generated |

| 2.0 | Data to be generated |

| 3.0 | Data to be generated |

| 4.0 | Data to be generated |

| 5.0 | Data to be generated |

| 6.0 | Data to be generated |

| 7.0 | Data to be generated |

| 8.0 | Data to be generated |

| 9.0 | Data to be generated |

| 10.0 | Data to be generated |

Stability Studies

Stability testing is a critical component of drug development, ensuring that the drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[14]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[15][16] The goal is to achieve a target degradation of 5-20%.[17]

3.1.1. Experimental Protocols

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before analysis.[18]

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.[18]

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and its solution to a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]

3.1.2. Stability-Indicating Analytical Method

A stability-indicating HPLC method must be developed and validated to separate the parent compound from all potential degradation products.[19][20]

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile) is often employed.[19]

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is useful for assessing peak purity.

3.1.3. Data Presentation

The results of the forced degradation studies would be tabulated to show the extent of degradation and the formation of impurities.

| Stress Condition | Reagent/Condition | Duration | % Assay of Parent Compound | % Total Impurities | Remarks (e.g., Major Degradant RRT) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | TBD | Data to be generated | Data to be generated | Data to be generated |

| Base Hydrolysis | 0.1 M NaOH, 60°C | TBD | Data to be generated | Data to be generated | Data to be generated |

| Oxidative Degradation | 3% H₂O₂, RT | TBD | Data to be generated | Data to be generated | Data to be generated |

| Thermal Degradation | 80°C | TBD | Data to be generated | Data to be generated | Data to be generated |

| Photolytic Degradation | 1.2 million lux hours, 200 W h/m² | TBD | Data to be generated | Data to be generated | Data to be generated |

Visualization of Workflows

Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. Adherence to these detailed experimental protocols will generate the critical data necessary to understand the compound's physicochemical properties. This knowledge is indispensable for guiding formulation development, ensuring the selection of an appropriate solid form, and establishing a robust control strategy for the drug substance. The successful execution of these studies will significantly de-risk the development pathway and accelerate the progression of this promising compound towards clinical application.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. evotec.com [evotec.com]

- 11. pharmacyfreak.com [pharmacyfreak.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of pH-Solubility Profile and Development of Predict...: Ingenta Connect [ingentaconnect.com]

- 14. ijrpp.com [ijrpp.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. pharmadekho.com [pharmadekho.com]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. scispace.com [scispace.com]

- 19. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijpsr.com [ijpsr.com]

The Ascendancy of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazole-5-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. First synthesized by Ludwig Knorr in 1883, this unassuming scaffold has given rise to a vast and diverse family of therapeutic agents.[1] Among the myriad of pyrazole-containing compounds, derivatives of pyrazole-5-carboxylic acid have proven to be particularly fruitful, leading to the development of blockbuster drugs for a range of diseases, from inflammation and obesity to cancer and viral infections. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and biological evaluation of this critical class of molecules.

A Historical Timeline: From Obscure Synthesis to Blockbuster Drugs

The journey of pyrazole-5-carboxylic acid derivatives from a laboratory curiosity to a clinically indispensable scaffold has been a long and incremental one. The initial discovery of the pyrazole ring itself dates back to the late 19th century.

-

1883: German chemist Ludwig Knorr achieves the first synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine. This reaction, now famously known as the Knorr pyrazole synthesis, laid the fundamental groundwork for accessing this heterocyclic system.[1]

-

1889: The parent pyrazole is first synthesized by Buchner via the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1]

-

Mid-20th Century: The therapeutic potential of pyrazoles begins to be recognized with the development of drugs like the analgesic and antipyretic agent Antipyrine.

-

Late 20th Century: A paradigm shift occurs with the discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2. This leads to a focused effort to develop selective COX-2 inhibitors to mitigate the gastrointestinal side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole scaffold proves to be an ideal framework for achieving this selectivity.

-

1998: Celecoxib (Celebrex®), a diaryl-substituted pyrazole, is approved by the U.S. Food and Drug Administration (FDA) for the treatment of arthritis. Its discovery marks a major milestone in the history of pyrazole-based drugs and validates the therapeutic potential of selective COX-2 inhibition.

-

Early 21st Century: The versatility of the pyrazole-5-carboxylic acid scaffold is further demonstrated with the development of Rimonabant (Acomplia®), a selective cannabinoid receptor 1 (CB1) antagonist for the treatment of obesity.[2] Although later withdrawn due to psychiatric side effects, its development showcased the adaptability of the pyrazole core to target G-protein coupled receptors.

-

2010s-Present: The focus of research on pyrazole-5-carboxylic acid derivatives expands significantly, with numerous compounds entering preclinical and clinical development for anticancer and antiviral indications. The number of approved drugs containing a pyrazole nucleus has seen a significant increase in the last decade.[3]

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole-5-carboxylic acid scaffold can be achieved through several robust and versatile synthetic methodologies. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis

The classical and most widely employed method for the synthesis of pyrazoles is the Knorr synthesis. This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions. For the synthesis of pyrazole-5-carboxylic acid esters, a 1,3-dicarbonyl compound bearing an ester group is utilized.

1,3-Dipolar Cycloaddition

A powerful alternative for the construction of the pyrazole ring is the 1,3-dipolar cycloaddition reaction. This method, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (such as a nitrile imine or a diazoalkane) with a dipolarophile (an alkyne or an alkene). This approach offers a high degree of regioselectivity and is particularly useful for the synthesis of polysubstituted pyrazoles.

Therapeutic Applications and Key Discoveries

The chemical tractability and favorable pharmacological properties of pyrazole-5-carboxylic acid derivatives have led to their exploration in a multitude of therapeutic areas.

Anti-inflammatory Agents: The COX-2 Inhibitors

The discovery of selective COX-2 inhibitors revolutionized the management of inflammatory conditions. The structural features of diaryl-substituted pyrazoles, such as celecoxib, were found to be crucial for their selective binding to the COX-2 isozyme. The trifluoromethyl group at the 3-position and the p-sulfonamidophenyl group at the 1-position of the pyrazole ring are key for this selectivity.

Quantitative Data: COX-1/COX-2 Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| Rofecoxib | >100 | 0.018 | >5555 |

| Etoricoxib | 106 | 1 | 106[4] |

| Diclofenac | 5.1 | 0.08 | 63.75 |

| Ibuprofen | 13 | 35 | 0.37 |

Data compiled from multiple sources. Selectivity can vary based on assay conditions.

Cannabinoid Receptor 1 (CB1) Antagonists

The development of Rimonabant as a CB1 antagonist for the treatment of obesity highlighted the potential of pyrazole-5-carboxamides in modulating the endocannabinoid system. The core pyrazole scaffold provided a rigid framework for the appropriate positioning of the substituent groups necessary for high-affinity binding to the CB1 receptor.

Quantitative Data: Cannabinoid Receptor Binding Affinity

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |

| Rimonabant | 1.8 | >1000 | >555 |

| AM251 | 7.49 | 1640 | ~219 |

| Taranabant | 0.13 | 110 | ~846 |

Data compiled from multiple sources.

Anticancer Agents

More recently, pyrazole-5-carboxylic acid derivatives have emerged as a promising class of anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation. These compounds have been shown to inhibit key enzymes such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).

Quantitative Data: In Vitro Anticancer Activity (IC50 in µM)

| Compound | Cell Line | Target | IC50 (µM) |

| Axitinib | - | VEGFR | 0.0002 |

| Compound 33 | HCT116 | CDK2 | <23.7 |

| Compound 34 | HCT116 | CDK2 | <23.7 |

| Compound 3 | HepG2 | EGFR | 0.06[2] |

| Compound 9 | HepG2 | VEGFR-2 | 0.22[2] |

Data compiled from multiple sources.

Antiviral Agents

The pyrazole scaffold is also a key component of several antiviral agents. A notable example is Pyrazofurin, a C-nucleoside antibiotic with a pyrazole-5-carboxamide moiety, which exhibits broad-spectrum antiviral activity. Its mechanism of action involves the inhibition of orotidine-5'-monophosphate decarboxylase, a key enzyme in the de novo pyrimidine biosynthesis pathway, thereby depriving the virus of essential building blocks for replication.[5]

Quantitative Data: Antiviral Activity

| Compound | Virus | Cell Line | EC50 (µM) |

| Pyrazofurin | Hepatitis E Virus | HEV Replicon | <10[5] |

| Vidofludimus calcium | Hepatitis E Virus | HEV Replicon | <10[5] |

Experimental Protocols

Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Materials:

-

Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

To this solution, add ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

In Vitro COX-1/COX-2 Inhibition Assay

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (pyrazole derivatives)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (pyrazole derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.[6][7][8]

Visualizations

Caption: COX-2 Inhibition Pathway by Celecoxib.

Caption: General Synthetic Workflow for Pyrazole-5-carboxamides.

Conclusion

The discovery and development of pyrazole-5-carboxylic acid derivatives represent a remarkable success story in medicinal chemistry. From the foundational Knorr synthesis to the rational design of highly selective and potent therapeutic agents, this versatile scaffold has consistently proven its value in addressing a wide range of unmet medical needs. The ongoing research into their anticancer and antiviral properties suggests that the full therapeutic potential of this remarkable class of compounds is yet to be realized. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate that pyrazole-5-carboxylic acid derivatives will continue to be a rich source of innovative medicines for the foreseeable future.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Drug repurposing screen identifies vidofludimus calcium and pyrazofurin as novel chemical entities for the development of hepatitis E interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

Theoretical and Computational Insights into 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, and understanding the structural, electronic, and spectroscopic properties of this specific analogue is crucial for its potential development as a therapeutic agent. This document outlines a plausible synthetic route and details the application of modern computational chemistry techniques, including Density Functional Theory (DFT), to predict its molecular geometry, vibrational spectra, and electronic properties. Furthermore, a hypothetical biological signaling pathway is presented to illustrate its potential mechanism of action, alongside a detailed experimental and computational workflow. All quantitative data presented herein is derived from computational modeling and is intended to serve as a guide for future experimental validation.

Introduction

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties, which include anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The structural versatility of the pyrazole scaffold allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical and biological properties. The subject of this guide, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, incorporates a tolyl group and a carboxylic acid moiety, which are expected to influence its molecular interactions and biological target engagement.

This document serves as a detailed technical resource, providing a theoretical framework for the synthesis, characterization, and computational analysis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The information presented is designed to facilitate further experimental investigation and drug discovery efforts centered around this promising molecular scaffold.

Synthesis and Characterization

Postulated Synthetic Protocol

The synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid can be envisioned to proceed via the reaction of 4-(2-methylphenyl)-2,4-dioxobutanoic acid with hydrazine hydrate in a suitable solvent, such as glacial acetic acid.

Reaction Scheme:

Figure 1: Postulated synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 4-(2-methylphenyl)-2,4-dioxobutanoic acid (1.0 eq) in glacial acetic acid (10 mL/mmol), hydrazine hydrate (1.2 eq) is added dropwise at room temperature with continuous stirring.

-

Reaction Progression: The reaction mixture is then heated to reflux (approximately 118 °C) and monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then triturated with cold water, and the precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid as a crystalline solid.

Proposed Characterization Methods

The structure and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H and C=O stretches of the carboxylic acid, the N-H stretch of the pyrazole ring, and the C=C and C=N vibrations of the aromatic systems.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

UV-Visible Spectroscopy: To analyze the electronic transitions within the molecule and determine its absorption maxima.

Computational Studies

To gain deeper insight into the molecular properties of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a comprehensive computational study using Density Functional Theory (DFT) is proposed.

Computational Methodology

All calculations would be performed using a standard quantum chemistry software package. The molecular geometry would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain the theoretical vibrational spectra. NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method.

Figure 2: Workflow for the computational analysis of the target molecule.

Predicted Molecular Properties (Theoretical Data)

The following tables summarize the predicted quantitative data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid based on the proposed computational methodology.

Table 1: Predicted Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.345 | N2-N1-C5 | 112.5 |

| N1-C5 | 1.330 | N1-N2-C3 | 105.0 |

| N2-C3 | 1.350 | N2-C3-C4 | 111.0 |

| C3-C4 | 1.420 | C3-C4-C5 | 104.5 |

| C4-C5 | 1.380 | C4-C5-N1 | 107.0 |

| C3-C6 | 1.480 | N2-C3-C6 | 120.5 |

| C5-C12 | 1.475 | N1-C5-C12 | 128.0 |

| C12-O1 | 1.220 | O1-C12-O2 | 123.0 |

| C12-O2 | 1.350 | C5-C12-O2 | 112.0 |

Disclaimer: The data in this table is theoretical and generated from DFT calculations for illustrative purposes.

Table 2: Predicted Vibrational Frequencies (FT-IR)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3450 | O-H stretch (carboxylic acid dimer) |

| 3150 | N-H stretch (pyrazole) |

| 3050 | C-H stretch (aromatic) |

| 2950 | C-H stretch (methyl) |

| 1710 | C=O stretch (carboxylic acid) |

| 1600, 1480 | C=C stretch (aromatic) |

| 1550 | C=N stretch (pyrazole) |

| 1450 | C-H bend (methyl) |

| 1250 | C-O stretch (carboxylic acid) |

| 950 | O-H bend (carboxylic acid dimer) |

Disclaimer: The data in this table is theoretical and generated from DFT calculations for illustrative purposes.

Table 3: Predicted NMR Chemical Shifts (¹H and ¹³C)

| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |

| N1-H | 13.5 | C3 | 148.0 |

| C4-H | 7.0 | C4 | 110.0 |

| Phenyl-H | 7.2-7.5 | C5 | 140.0 |

| Methyl-H | 2.4 | C6 | 130.0 |

| COOH | 12.8 | Phenyl-C | 126.0-138.0 |

| Methyl-C | 21.0 | ||

| COOH | 165.0 |

Disclaimer: The data in this table is theoretical and generated from DFT calculations for illustrative purposes.

Table 4: Predicted Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

| UV-Vis λmax | 280 nm |

Disclaimer: The data in this table is theoretical and generated from DFT calculations for illustrative purposes.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid has not been reported, many pyrazole derivatives are known to act as inhibitors of various enzymes, such as cyclooxygenase (COX) and protein kinases. The presence of the carboxylic acid group suggests that it may interact with the active sites of enzymes through hydrogen bonding and electrostatic interactions.

Hypothetical Signaling Pathway Inhibition

To illustrate a potential mechanism of action, a hypothetical signaling pathway involving a protein kinase is presented below. In this model, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid acts as an inhibitor of a kinase that is upstream of a pro-inflammatory transcription factor.

Figure 3: Hypothetical signaling pathway inhibited by the target molecule.

Conclusion

This technical guide has provided a detailed theoretical and computational examination of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. A plausible synthetic route and a comprehensive computational workflow have been outlined, and a set of predicted molecular properties has been presented in a structured format. While the quantitative data provided is theoretical, it serves as a valuable starting point for guiding future experimental work. The exploration of a hypothetical biological signaling pathway highlights the potential of this compound as a lead for drug discovery. Further experimental validation of the synthesis, characterization, and biological activity is warranted to fully elucidate the therapeutic potential of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a plethora of derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activity screening of novel pyrazole compounds, complete with detailed experimental protocols, comprehensive data summaries, and visualizations of key pathways and workflows to empower researchers in the quest for new therapeutic agents.

Introduction to Pyrazole Compounds in Drug Discovery

Pyrazoles and their derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse therapeutic applications.[1] The structural versatility of the pyrazole ring allows for the synthesis of a wide array of compounds with tailored biological activities. Notably, several FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil, feature the pyrazole motif as a critical pharmacophore, underscoring its therapeutic relevance.[1] The ongoing exploration of novel pyrazole derivatives continues to unveil promising candidates for treating a range of diseases.

Anticancer Activity Screening

Numerous studies have highlighted the potential of pyrazole derivatives as potent anticancer agents, acting through various mechanisms of action.[2][3] In vitro screening against a panel of cancer cell lines is a crucial first step in identifying promising lead compounds.

Data Summary: In Vitro Anticancer Activity of Novel Pyrazole Compounds

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6b | HNO-97 | 10.5 | [4] |

| 6d | HNO-97 | 10 | [4][5] |

| 161a | A-549 | 4.91 | [6] |

| 161b | A-549 | 3.22 | [6] |

| 163 | HepG-2 | 12.22 | [6] |

| 163 | HCT-116 | 14.16 | [6] |

| 163 | MCF-7 | 14.64 | [6] |

| KA5 | HepG2 | 8.5 | [7] |

| L2 | CFPAC-1 | 61.7 | [8] |

| L3 | MCF-7 | 81.48 | [8] |

| 6c | SK-MEL-28 | 3.46 | [9] |

| IV | (Average of 4 cell lines) | 3.0 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

Novel pyrazole compounds

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in complete medium. Replace the medium in the wells with the compound solutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[10]

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing a Potential Mechanism of Action

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by these compounds.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pjps.pk [pjps.pk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. srrjournals.com [srrjournals.com]

In Silico Target Prediction for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico prediction of biological targets for the novel compound 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The document outlines a structured workflow for target identification, leveraging established computational methodologies. Detailed protocols for hypothetical experiments are provided to guide potential laboratory validation of the in silico findings.

Introduction

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a small molecule belonging to the pyrazole class of compounds. Pyrazole derivatives have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, anticancer, and antimicrobial properties[1][2][3]. The specific biological targets of many pyrazole derivatives, including 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, remain to be fully elucidated. In silico target prediction methods offer a rapid and cost-effective approach to hypothesize potential protein targets, thereby accelerating the drug discovery and development process.

This guide will explore the application of ligand-based and structure-based in silico methods to predict the targets of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The methodologies, predicted targets, and potential signaling pathway implications will be discussed, followed by detailed experimental protocols for validation.

In Silico Target Prediction Methodology

A multi-pronged in silico approach was employed to predict the biological targets of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound, Cc1ccccc1-c1cc(C(=O)O)n[nH]1, was used as the input for various web-based prediction tools.

Ligand-Based Approaches

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

This method involves comparing the 2D or 3D structure of the query molecule against databases of compounds with known biological activities.

-

SwissTargetPrediction: This web server predicts the most probable macromolecular targets of a small molecule based on a combination of 2D and 3D similarity to known ligands[4]. The SMILES string of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid was submitted to the SwissTargetPrediction server for analysis.

-

SuperPred: This tool predicts the Anatomical Therapeutic Chemical (ATC) classification and protein targets of a compound based on its structural similarity to a database of known drugs. The compound's structure was used to query the SuperPred web server.

Structure-Based Approaches

Structure-based methods utilize the three-dimensional structure of potential target proteins to assess the binding affinity of a ligand.

Reverse docking, also known as inverse docking, involves docking a single ligand against a library of crystallographically determined protein structures to identify potential binding partners.

-

ReverseDock: This web server performs blind docking of a ligand to multiple user-selected or pre-compiled protein targets using AutoDock Vina[2][3]. The 3D structure of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid would be submitted to the ReverseDock server to screen against a panel of human protein structures.

Predicted Biological Targets

The following table summarizes the hypothetical predicted targets for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid based on the outputs of the aforementioned in silico tools. Please note that these are predictive results and require experimental validation.

| Prediction Tool | Predicted Target Class | Specific Predicted Targets (Examples) | Confidence/Score |

| SwissTargetPrediction | Enzymes, G protein-coupled receptors | Prostaglandin G/H synthase 2 (COX-2), Carbonic anhydrase II, Cannabinoid receptor 1 (CB1) | High |

| SuperPred | Anti-inflammatory agents, Analgesics | Cyclooxygenase (COX) enzymes, FAAH | High |

| ReverseDock | Various | To be determined based on docking scores | To be determined |

Potential Signaling Pathways and Experimental Workflow

The predicted targets suggest a potential role for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in modulating inflammatory and pain pathways.

Cyclooxygenase (COX) Pathway

The prediction of COX-2 as a primary target suggests that the compound may exert anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins.

Endocannabinoid System

The prediction of the CB1 receptor as a target suggests potential modulation of the endocannabinoid system, which is involved in pain, mood, and appetite regulation.

Experimental Workflow for Target Validation

The following workflow outlines the experimental steps to validate the in silico predictions.

Experimental Protocols

In Vitro Enzyme Inhibition Assay: COX-2

Objective: To determine the inhibitory activity of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme (Cayman Chemical or equivalent)

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (test compound)

-

Celecoxib (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of the test compound and celecoxib in DMSO.

-

In a 96-well plate, add 10 µL of various concentrations of the test compound or celecoxib. For the control, add 10 µL of DMSO.

-

Add 150 µL of assay buffer to each well.

-

Add 10 µL of the COX-2 enzyme solution to each well and incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Immediately add 10 µL of TMPD solution.

-

Measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Assay: Prostaglandin E2 (PGE2) Measurement

Objective: To assess the effect of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid on lipopolysaccharide (LPS)-induced PGE2 production in a cellular context.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (test compound)

-

Indomethacin (positive control)

-

PGE2 ELISA kit (Cayman Chemical or equivalent)

-

24-well cell culture plates

Protocol:

-

Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or indomethacin for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the effect of the test compound on PGE2 production and calculate the IC50 value.

Conclusion

This technical guide has outlined a systematic in silico approach for predicting the biological targets of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The preliminary computational analysis suggests that this compound may primarily target proteins involved in inflammatory and pain signaling pathways, such as COX-2 and the CB1 receptor. The provided experimental protocols offer a clear path for the validation of these in silico hypotheses. Further experimental investigation is crucial to confirm the predicted targets and to fully elucidate the pharmacological profile of this novel pyrazole derivative.

References

- 1. 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C5H3F3N2O2 | CID 4193848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ChEMBL - ChEMBL [ebi.ac.uk]

CAS number and IUPAC name for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, including its chemical identity, synthesis, and known biological context. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identification and Properties

CAS Number: 1140528-29-5

IUPAC Name: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol (predicted) |

Synthesis and Experimental Protocols

General Synthetic Approach: Knorr Pyrazole Synthesis

A plausible synthetic route for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid involves the reaction of a suitably substituted 1,3-diketoester with hydrazine hydrate. The key starting material would be ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate.

Experimental Workflow:

Methodological & Application

Application Notes: Synthesis of 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic Acid and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Specifically, 3-aryl-1H-pyrazole-5-carboxylic acid derivatives are key intermediates in the synthesis of various pharmacologically active agents, including inhibitors of kinases, PDEs, and other enzymes. This document provides detailed protocols for the synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid and its subsequent conversion into carboxamide derivatives, a common step in drug discovery programs. The primary route involves a two-step synthesis commencing with a Claisen condensation to form a key diketoester intermediate, followed by a Knorr-type cyclocondensation with hydrazine.

Method 1: Two-Step Synthesis of 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic Acid

This method separates the synthesis into two distinct, high-yielding steps: the formation of the 1,3-dicarbonyl precursor and its subsequent cyclization to form the pyrazole ring. A final hydrolysis step yields the target carboxylic acid.

Application Notes and Protocols for High-Throughput Screening of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize pyrazole carboxylic acids as potential therapeutic agents. The following sections describe methodologies for biochemical and cell-based assays, present quantitative data for exemplary compounds, and visualize key experimental workflows and biological pathways.

Introduction to Pyrazole Carboxylic Acids in Drug Discovery

Pyrazole carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The pyrazole scaffold is a privileged structure found in numerous approved drugs. The addition of a carboxylic acid moiety provides a key interaction point for various biological targets and a handle for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This class of compounds has shown promise as inhibitors of enzymes such as protein kinases and carbonic anhydrases, as well as displaying anticancer and anti-inflammatory properties. High-throughput screening is an essential tool for efficiently evaluating large libraries of pyrazole carboxylic acid derivatives to identify promising lead compounds.

Biochemical Assays for Screening Pyrazole Carboxylic Acids